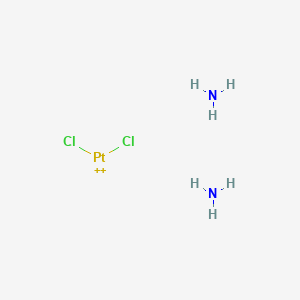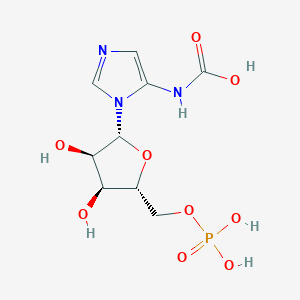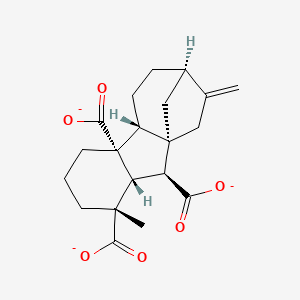
gibberellin A25(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A25(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A25. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A25.
Scientific Research Applications
1. Role in Plant Growth and Development
Gibberellins, including gibberellin A25(2-), play a pivotal role in various aspects of plant growth and development. They are key in processes like seed germination, stem elongation, leaf expansion, and the development of flowers, fruits, and seeds (Gao & Chu, 2020). Gibberellins' involvement in determining plant stature has significant agricultural impacts, as seen in the 'Green Revolution' where GA-related genes were utilized to create high-yielding, semi-dwarf crop varieties (Davière & Achard, 2013).
2. Gibberellin Signaling Mechanism
Understanding the molecular mechanisms of gibberellin signaling is crucial. The GA receptor GID1 plays a central role in this process. It mediates GA signaling by interacting with various proteins, including the transcriptional regulator DELLA, in response to gibberellin binding. This interaction is essential for regulating plant growth responses (Ueguchi-Tanaka et al., 2007).
3. GA Transport and Localization in Plants
The distribution and concentration gradients of gibberellins like A25(2-) are critical for their role in plant development. Research has shown that gibberellin movement is essential for various developmental aspects. However, the exact pathways of GA transport and accumulation within plants are still being explored (Binenbaum, Weinstain, & Shani, 2018).
4. Interaction with Other Plant Hormones
Gibberellins interact with other plant hormones to regulate growth and stress responses. For example, a study on rice revealed a zinc finger protein, ZFP185, that affects both GA and abscisic acid (ABA) signaling, influencing plant growth and stress responses (Zhang et al., 2016).
5. Genetic Modification for Crop Improvement
Genetic manipulation of gibberellin metabolism is a strategy for crop improvement. For instance, the overexpression of a GA 2-oxidase gene from Phaseolus coccineus in Solanum species led to dwarfism due to enhanced GA inactivation. This approach can potentially replace chemical growth retardants, offering a more environmentally friendly option for controlling plant growth (Dijkstra et al., 2008).
properties
Molecular Formula |
C20H23O6-3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(1R,2S,3R,4R,8R,9R,12R)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate |
InChI |
InChI=1S/C20H26O6/c1-10-8-19-9-11(10)4-5-12(19)20(17(25)26)7-3-6-18(2,16(23)24)14(20)13(19)15(21)22/h11-14H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/p-3/t11-,12-,13-,14-,18-,19+,20-/m1/s1 |
InChI Key |
XOUJCIPAKFLTCI-POPXMCHDSA-K |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





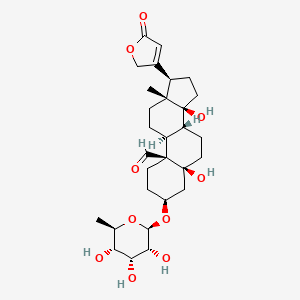

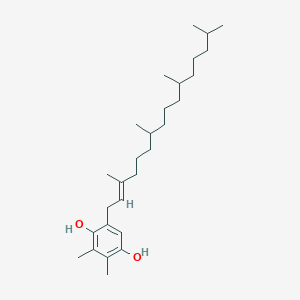

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)
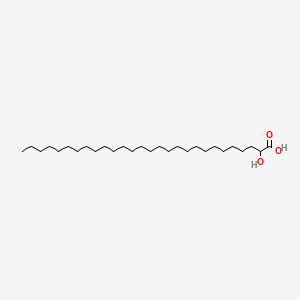
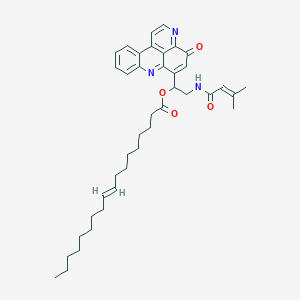


![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)
